molecular formula C10H12N4O B13933110 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine

2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine

Katalognummer: B13933110
Molekulargewicht: 204.23 g/mol
InChI-Schlüssel: LHLLFVWCIYKKAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a pyrazole ring through a methylene bridge. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

The synthesis of 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine typically involves multi-step synthetic routes. One common method involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of their functions. Detailed studies have shown that it can interact with orexin receptors, which are involved in regulating sleep and wakefulness .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H12N4O

Molekulargewicht

204.23 g/mol

IUPAC-Name

2-[(6-methoxypyridin-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-15-10-3-2-8(6-12-10)7-14-9(11)4-5-13-14/h2-6H,7,11H2,1H3

InChI-Schlüssel

LHLLFVWCIYKKAF-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)CN2C(=CC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.